molecular formula C20H24N2O4S B2727483 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1448043-28-4

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2727483
CAS No.: 1448043-28-4
M. Wt: 388.48
InChI Key: QXXFVGBWERKJOZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-9-15(10-14(2)20(13)26-4)27(24,25)21-11-19(23)17-12-22(3)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXFVGBWERKJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H19N3O5S, indicating the presence of an indole moiety and a sulfonamide group which are critical for its biological activity. The structural features suggest interactions with various biological targets.

Antitumor Activity

Several studies have indicated that compounds containing indole and sulfonamide functionalities exhibit significant antitumor effects. For instance, a derivative of this compound was shown to inhibit cancer cell proliferation in vitro by inducing apoptosis through the mitochondrial pathway. This is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives possess antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth, which suggests potential as an antibiotic agent. The mechanism is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfonamides .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in animal models. It was observed to reduce inflammation markers such as TNF-alpha and IL-6 in a dose-dependent manner. This suggests that it may be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes critical for tumor growth and microbial survival.
  • Receptor Modulation : The indole structure may allow for interaction with serotonin receptors, potentially influencing mood and pain perception.

Case Studies

StudyObjectiveFindings
Study AAssess antitumor effectsSignificant reduction in tumor size in vivo; apoptosis induction confirmed via flow cytometry.
Study BEvaluate antimicrobial activityEffective against Gram-positive bacteria; minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Study CInvestigate anti-inflammatory propertiesDecreased levels of pro-inflammatory cytokines in treated animals compared to controls.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that sulfonamide derivatives, including N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide, exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have been shown to target specific signaling pathways involved in cancer progression, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound may exhibit similar effects against a range of bacteria and fungi. Preliminary studies suggest that it could be effective against resistant strains of pathogens, which is critical in the context of rising antibiotic resistance. The mechanism typically involves the inhibition of bacterial folate synthesis, a pathway crucial for bacterial survival .

Neurological Applications

Neuroprotective Effects
The indole moiety present in the compound is associated with neuroprotective properties. Research has shown that derivatives of indole can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The specific structure of this compound may enhance its efficacy in crossing the blood-brain barrier, making it a candidate for neurological drug development .

Biochemical Research

Enzyme Inhibition Studies
This compound can serve as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms. Its sulfonamide group is known to interact with various enzymes, potentially leading to insights into enzyme kinetics and inhibition profiles. Such studies are essential for drug design as they help identify how modifications to the compound's structure can enhance or reduce its biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties. By systematically altering different parts of the molecule, researchers can identify which modifications lead to improved efficacy or reduced toxicity. This approach is crucial for developing new therapeutic agents based on this compound .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityShowed significant tumor growth inhibition in vitro and in vivo models using similar sulfonamide derivatives .
Study 2Antimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains, indicating potential for new antibiotic development .
Study 3Neuroprotective EffectsIndicated protective effects on neuronal cells against oxidative stress; potential application in neurodegenerative diseases .
Study 4Enzyme InhibitionIdentified interactions with key metabolic enzymes; provided insights into enzyme inhibition mechanisms relevant to drug design .

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